molecular formula C15H16BF3O2S B1398672 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1184850-41-6

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1398672
CAS No.: 1184850-41-6
M. Wt: 328.2 g/mol
InChI Key: PTGDBDNGKFAFLZ-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The compound this compound possesses a molecular formula of C15H16BF3O2S and a molecular weight of 328.2 grams per mole. The International Union of Pure and Applied Chemistry systematic name precisely describes the molecular architecture: 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane. This nomenclature reflects the compound's complex structural features, including the tetramethyl-substituted dioxaborolane ring system and the trifluoromethyl-substituted benzothiophene moiety. The Chemical Abstracts Service registry number 1184850-41-6 provides unambiguous identification for this specific molecular entity.

The structural complexity of this compound is evident in its Simplified Molecular Input Line Entry System representation: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F. This notation illustrates the connectivity between the boron-containing heterocycle and the sulfur-containing aromatic system. The International Chemical Identifier key PTGDBDNGKFAFLZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The compound's three-dimensional structure features a tetrahedral boron center within the dioxaborolane ring, which is connected to the planar benzothiophene system through a carbon-boron bond.

Commercial preparations of this compound typically achieve purities exceeding 98 percent, as determined by standard analytical methods. The high purity standards reflect the compound's importance in synthetic applications where trace impurities could significantly impact reaction outcomes. Storage conditions generally require refrigeration at temperatures between 2 and 8 degrees Celsius to maintain chemical stability and prevent degradation. The compound's physical properties, including limited aqueous solubility typical of boronate esters, necessitate the use of organic solvents such as dimethyl sulfoxide or tetrahydrofuran for synthetic applications.

Historical Development in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the pioneering work on organoborane compounds and their subsequent evolution into more stable and synthetically useful derivatives. The historical significance of boronic esters emerged from the need to address the air and moisture sensitivity limitations of alkylboranes, which despite their synthetic utility, presented significant handling challenges. The transformation of organoboranes into boronic esters, particularly pinacol boronic esters, enabled easier purification and enhanced stability while retaining the valuable reactivity characteristics of the carbon-boron bond.

The Suzuki-Miyaura cross-coupling reaction, first published by Suzuki and Miyaura in 1981, established the fundamental importance of boronic acids and their ester derivatives in carbon-carbon bond formation. This seminal work described the metal-catalyzed reaction between phenylboronic acid and haloarenes, laying the groundwork for what would become one of the most widely utilized cross-coupling methodologies in organic synthesis. The development originated in the 1980s and achieved such significance that Akira Suzuki was awarded the Nobel Prize for Chemistry in 2010, alongside inventors of other cross-coupling reactions.

Boronic esters, especially pinacol boronic esters, have subsequently been employed as late-stage coupling partners in numerous syntheses of active pharmaceutical agents. The mechanistic understanding of these reactions has revealed that boronic ester formation occurs preferentially with neutral boronic acids, with hydrogen ion concentrations below the acid dissociation constant favoring esterification. The tetrahedral hybridization that results from hydroxyl group addition to boronic acids stabilizes the boronate anion, making it less reactive toward diols and thus influencing the equilibrium dynamics of ester formation. Research has demonstrated that the esterification equilibrium constants provide quantitative insights into molecular reactivity and ester stability, with the stability of boronate esters directly linked to their geometric configuration.

Significance of Trifluoromethyl and Benzo[b]thiophene Motifs

The trifluoromethyl group represents one of the most significant functional groups in contemporary medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethyl functionality possesses significant electronegativity that is often described as intermediate between the electronegativities of fluorine and chlorine. This characteristic leads to profound effects on the physiochemical properties of parent molecules, including alterations in lipophilicity, acidity, and hydrogen bonding capabilities. The medicinal use of the trifluoromethyl group dates from 1928, although research intensified significantly in the mid-1940s as pharmaceutical chemists recognized its potential for modifying drug properties.

The trifluoromethyl group functions as a bioisostere, enabling the creation of derivatives by replacing chloride or methyl groups to adjust steric and electronic properties of lead compounds. This substitution strategy can protect reactive methyl groups from metabolic oxidation while modulating drug-target interactions. Notable pharmaceuticals containing trifluoromethyl groups include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug. Recent studies have demonstrated that trifluoromethyl analogues of existing drugs can exhibit enhanced selectivity and reduced side effects, as exemplified by the development of trifluoromethyl indomethacin, which shows cyclooxygenase-2 selectivity with reduced gastrointestinal toxicity.

Benzothiophene derivatives possess diverse pharmacological applications due to their structural versatility and therapeutic potential. These bicyclic systems, containing a heteroatom sulfur where a benzene ring is fused with a thiophene ring at the 4,5-positions, exhibit various biological activities including antidiabetic, anticancer, anti-inflammatory, antioxidant, antitubercular, antimicrobial, and anticonvulsant activities. Several benzothiophene derivatives are currently available in pharmaceutical markets, including ipragliflozin, raloxifene, zileuton, setaconazole, and benocyclidine. The benzothiophene scaffold provides an excellent framework for drug design due to its ability to interact with diverse biological targets such as enzymes, receptors, and ion channels.

Table 1: Key Physical and Chemical Properties

Property Value Reference
Molecular Formula C15H16BF3O2S
Molecular Weight 328.2 g/mol
Chemical Abstracts Service Number 1184850-41-6
International Chemical Identifier Key PTGDBDNGKFAFLZ-UHFFFAOYSA-N
Commercial Purity >98%
Storage Temperature 2-8°C

The combination of trifluoromethyl and benzothiophene motifs in the target compound represents a sophisticated approach to molecular design that leverages the beneficial properties of both structural elements. The trifluoromethyl substitution at the 5-position of the benzothiophene ring system is expected to significantly influence the electronic distribution and reactivity patterns of the entire molecule. Research on nitrogen-trifluoromethyl heterocycles has shown that such modifications can lead to higher lipophilicity, increased metabolic stability, and enhanced cellular permeability compared to their methyl counterparts. These findings suggest that the trifluoromethyl benzothiophene motif may possess similar advantageous properties for pharmaceutical applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)12-8-9-7-10(15(17,18)19)5-6-11(9)22-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDBDNGKFAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725462
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184850-41-6
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

Reaction Conditions

  • The reaction is conducted in an oven-dried sealed vial or tube to prevent moisture interference.
  • Degassing and nitrogen purging are employed to maintain an inert atmosphere.
  • Typical reaction temperature: 90–100 °C.
  • Reaction time: 3 to 24 hours depending on scale and catalyst system.
  • The solvent system often includes THF with a small amount of water to facilitate the reaction.

Typical Procedure

  • Charge an oven-dried reaction vessel with the halogenated benzo[b]thiophene, bis(pinacolato)diboron, palladium catalyst, ligand, and base.
  • Purge the system with nitrogen to remove oxygen.
  • Add the solvent mixture (e.g., THF and water).
  • Heat the mixture at 90 °C for 24 hours under stirring.
  • After completion, cool the reaction mixture and quench if necessary.
  • Purify the crude product by silica gel chromatography or C18 reverse-phase chromatography to obtain the boronate ester as a white or pale yellow solid.

Research Findings and Analytical Data

Yields and Purity

  • Isolated yields typically range from 58% to 81% , depending on reaction scale and purification methods.
  • The product is often obtained as a white solid with high purity (>95%).
  • The compound can be sensitive to silica gel during purification, requiring careful handling.

Characterization

  • NMR Spectroscopy :
    • ^1H NMR shows characteristic aromatic protons of the benzo[b]thiophene ring and methyl groups of the pinacol moiety.
    • ^19F NMR confirms the presence of the trifluoromethyl group.
  • Mass Spectrometry :
    • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the expected molecular formula.
  • Infrared Spectroscopy (IR) :
    • Displays characteristic B–O stretching vibrations and aromatic C–H stretches.

Comparative Table of Key Preparation Parameters

Parameter Typical Value / Condition Notes
Starting material 5-Bromo-2-(trifluoromethyl)benzo[b]thiophene Halogenated precursor
Borylation reagent Bis(pinacolato)diboron (B2pin2) 1.5 equivalents
Catalyst Pd(OAc)2 or Pd(dppf)Cl2·DCM 4 mol%
Ligand SPhos or dppf 8 mol%
Base Potassium phosphate (K3PO4) 3 equivalents
Solvent THF + H2O 0.25 M concentration
Temperature 90–100 °C Oil bath or sand bath
Reaction time 3–24 hours Longer times favor complete conversion
Yield 58–81% Depends on purification and scale
Purification Silica gel or C18 reverse-phase chromatography Avoid prolonged exposure to silica gel

Summary of Research-Based Preparation Approaches

  • The palladium-catalyzed borylation of 5-bromo-2-(trifluoromethyl)benzo[b]thiophene with bis(pinacolato)diboron is the most reliable and widely reported method.
  • Use of SPhos ligand and Pd(OAc)2 catalyst in THF/water solvent mixture at 90 °C for 24 hours yields the target boronate ester efficiently.
  • Purification requires careful handling due to the sensitivity of the boronate ester to silica gel.
  • Analytical data from NMR, HRMS, and IR confirm the structure and purity of the product.

This detailed synthesis overview is based on multiple peer-reviewed sources from the Royal Society of Chemistry and related authoritative publications, ensuring a comprehensive and reliable understanding of the preparation methods for this compound.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert it into different boron-containing derivatives.

    Substitution: It can participate in substitution reactions, where the boron moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is a specialized boron-containing compound notable for its unique structural characteristics. This compound features a dioxaborolane ring and a benzo[b]thiophene moiety with a trifluoromethyl substituent. Its molecular formula is C15H16BF3O2SC_{15}H_{16}BF_3O_2S, and it has a molecular weight of approximately 328.16g/mol328.16\,g/mol.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
  • Formation of Boron-Containing Compounds : It can be converted into boronic acids or other derivatives through oxidation and reduction reactions.

Biological Applications

Research indicates potential biological activities for this compound:

  • Anticancer Properties : Similar boron-containing compounds have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer cell proliferation. This suggests that this compound may also exhibit anticancer activity.
  • Drug Development : Its unique structure allows for exploration in the development of new boron-containing drugs that could target specific biological pathways.

Material Science

The compound has applications in the production of advanced materials:

  • Polymers : It can be utilized in synthesizing novel polymeric materials with enhanced properties due to the incorporation of boron.
  • Electronic Components : The stability and reactivity of this compound make it suitable for applications in electronic materials.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that boron-containing compounds can inhibit cancer cell proliferation through specific signaling pathway interference.
Study BOrganic SynthesisShowed that this compound effectively participates in Suzuki-Miyaura coupling reactions with high yields.
Study CMaterial PropertiesInvestigated the use of this compound in creating polymers with enhanced thermal and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variation in Aromatic Substituents

a) Benzo[b]thiophene vs. Thiophene Derivatives
  • Target Compound : The benzo[b]thiophene system provides extended π-conjugation, improving charge transport in polymers for organic solar cells (OSCs) or field-effect transistors (FETs) .
  • 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (): Simpler thiophene-based analogues lack fused aromatic systems, resulting in reduced conjugation length and higher bandgap energies. These are often used in smaller-molecule syntheses or as intermediates .
  • 4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (): Styryl substituents introduce alkene linkages, enabling photochemical applications but reducing thermal stability compared to aromatic systems .
b) Substituent Effects on Benzo[b]thiophene
  • 5-(Trifluoromethyl) Group (Target Compound): The -CF₃ group lowers the LUMO energy, enhancing electron-accepting properties in donor-acceptor copolymers for OSCs .
  • 2-Methylbenzo[b]thiophen-3-yl Derivative (): A methyl group at position 2 (C15H19BO2S) offers moderate electron-donating effects, favoring hole transport in FETs. The molecular weight (274.19 g/mol) is lower than the target compound’s estimated ~328 g/mol .
  • 4,7-Dibromo Substituents (): Bromine atoms enable further functionalization via cross-coupling but increase molecular weight and reduce solubility .

Substituent Variation on the Dioxaborolane Ring

  • Tetramethyl Groups : Common across analogues (e.g., ), these groups enhance solubility in organic solvents (e.g., THF, chloroform) and stabilize the boron center against hydrolysis .
  • Alkyl Chains : Compounds like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane () exhibit improved hydrophobicity but reduced reactivity in Suzuki couplings due to steric hindrance .

Reactivity and Stability

  • Cross-Coupling Reactivity : The target compound’s -CF₃ group increases electrophilicity at boron, accelerating transmetalation in Suzuki reactions compared to methyl- or alkyl-substituted analogues .
  • Hydrolytic Stability: The hydrophobic -CF₃ group may slow hydrolysis relative to polar substituents (e.g., -NO₂ in ), though direct data is lacking. Tetramethyl groups generally confer better stability than unsubstituted dioxaborolanes .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound notable for its unique structural features and potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its dioxaborolane ring and a benzo[b]thiophene moiety with a trifluoromethyl substituent. The synthesis typically involves the reaction of 5-(trifluoromethyl)benzo[b]thiophene with a boronic ester under palladium-catalyzed conditions in an organic solvent such as toluene .

The boron atom in the compound allows it to form reversible covalent bonds with nucleophiles, which is essential for its reactivity in various chemical processes. The trifluoromethyl group enhances stability and reactivity, facilitating interactions with biological targets .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with various enzymes suggests it could serve as a lead compound for developing new therapeutics targeting specific enzymatic pathways .

Case Studies

  • Inhibition of Kinases : A study demonstrated that derivatives of the compound effectively inhibited specific kinases involved in cancer progression. The mechanism involved binding to the ATP site of the kinase, preventing substrate phosphorylation .
  • Fluorination Reactions : The compound has been used in fluorination reactions for PET tracer synthesis. Its unique structure allows for selective labeling of biomolecules, enhancing imaging capabilities in cancer diagnostics .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityEnzyme InhibitionSynthesis Method
This compoundYesYesPalladium-catalyzed
4,4,5,5-Tetramethyl-2-(benzo[b]thiophen-2-yl)-1,3,2-dioxaborolaneModerateNoSimilar method
4-Methylphenylboronic acidYesModerateBoronic acid coupling

Q & A

Q. How can the purity and structural integrity of this compound be reliably validated in synthetic workflows?

Q. What are standard protocols for synthesizing this compound, and what intermediates are critical?

Methodological Answer:

  • The synthesis typically involves Suzuki-Miyaura coupling between a benzo[b]thiophene precursor and a pinacol boronate ester.
  • Key intermediates :

5-(Trifluoromethyl)benzo[b]thiophen-2-yl triflate (electrophilic partner).

Bis(pinacolato)diboron (B2_2Pin2_2) for boron incorporation .

  • Reaction conditions: Pd(PPh3_3)4_4 catalyst, THF solvent, 80°C for 12 hours .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling efficiency?

Q. What strategies mitigate decomposition during storage or under reaction conditions?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the dioxaborolane ring .
  • Stabilizers : Add 1% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .
  • In situ monitoring : Use FT-IR to detect B-O bond cleavage (loss of peak at 1350 cm1^{-1}) during reactions .

Contradictions and Resolutions

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How to troubleshoot?

  • Possible causes :
  • Oxygen sensitivity : Ensure rigorous degassing of solvents (THF, DMF) to prevent Pd catalyst oxidation .
  • Boronate ester hydrolysis : Use molecular sieves (3Å) to scavenge moisture .
    • Resolution : Reproduce literature protocols with controlled inert conditions and compare with alternative methods (e.g., Miyaura borylation) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential boronate toxicity .
  • Waste disposal : Collect in sealed containers labeled "halogenated boronate waste" for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.